13H-Benzo(a)pyrido(3,2-i)carbazole
Description
Properties
CAS No. |
239-67-8 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
9,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5(10),6,8,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-16-10-8-13-5-3-11-20-17(13)19(16)21-18(14)15/h1-11,21H |
InChI Key |
QMBAKFMBSDSFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Ring-Junction Variations :
- The position of the pyrido ring significantly impacts bioactivity. For example, ellipticine (pyrido[4,3-b]carbazole) exhibits antitumor activity but causes severe cardiovascular toxicity, whereas this compound shows tumorigenicity without reported cardiotoxicity .
- Pyrido[3,4-b]carbazole remains unsynthesized, highlighting synthetic challenges in certain ring configurations .
Functional Group Influence :
- The addition of dione groups in pyrido[a]pyrrolo[3,4-c]carbazole-2,7(6H)-dione enables kinase inhibition (e.g., VEGFR2), a property absent in unsubstituted carbazoles .
NOₓ emission in the former) .
Unmet Challenges
- Synthesis of Rare Isomers: Pyrido[3,4-b]carbazole and other unisolated analogs require novel methodologies for accessibility .
- Toxicity Mitigation: Structural optimization of carcinogenic carbazoles (e.g., introducing polar substituents) remains critical for drug development .
Preparation Methods
Table 1: Optimization Parameters for Friedländer Synthesis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 120°C | +22% vs. 80°C |
| POCl3 Equivalents | 1.5 | Maximizes activation |
| Substrate Ratio (1:2) | 1:1.2 | Prevents dimerization |
This method’s limitation lies in its sensitivity to moisture, requiring anhydrous conditions to prevent POCl3 hydrolysis.
Knoevenagel–Michael Addition-Cyclization Strategy
A pseudo three-component reaction between 2,3,4,9-tetrahydrocarbazol-1-one (1), malononitrile (3), and 9-ethyl-3-carbazolecarboxaldehyde (4) constructs the carbazole nucleus through consecutive Knoevenagel and Michael additions. The mechanism involves:
- Knoevenagel Condensation : Aldehyde 4 reacts with malononitrile to form α,β-unsaturated nitrile.
- Michael Addition : Tetrahydrocarbazolone’s enolate attacks the electrophilic nitrile.
- Cyclization/Aromatization : Intramolecular dehydration yields the fused carbazole system.
This method achieves 85% yield under solvent-free conditions at 100°C for 3 hours, outperforming traditional reflux methods in dimethylformamide (DMF). The electron-withdrawing nitrile group directs regioselectivity, favoring C-3 functionalization.
Ynamide-Based Intramolecular Dehydro Diels-Alder Reactions
Pioneered by Diels–Alder methodologies, this approach constructs carbazole frameworks via thermal cyclization of ynamide precursors. For 13H-Benzo(a)pyrido(3,2-i)carbazole, the synthesis involves:
- Ynamide Preparation : Coupling of propargyl amines with carbazole-containing acyl chlorides.
- Thermal Cyclization : Heating to 180°C induces [4+2] cycloaddition, forming the pyrido ring.
This method’s 65–72% yields are moderate compared to Friedländer annulation but offer superior stereochemical control. Key advantages include:
- Atom economy by eliminating stoichiometric reagents.
- Access to benzannulated derivatives via substituted ynamides.
Table 2: Ynamide Cyclization Outcomes
| Ynamide Substituent | Temperature (°C) | Yield (%) |
|---|---|---|
| R = H | 180 | 65 |
| R = Cl | 180 | 72 |
| R = OMe | 160 | 68 |
Limitations include the need for high temperatures and specialized ynamide precursors.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions enable modular construction of the carbazole skeleton. A representative protocol couples 2-bromocarbazole (5) with 3-aminopyridine boronic acid (6) under Suzuki–Miyaura conditions:
- Transmetallation : Pd(OAc)2 and SPhos ligand facilitate boronic acid activation.
- C–N Bond Formation : Oxidative addition couples bromocarbazole with aminopyridine.
- Reductive Elimination : Forms the central pyrido-carbazole bond.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Temp. (°C) | Scalability | Functional Diversity |
|---|---|---|---|---|
| Friedländer | 78 | 120 | High | Moderate |
| Knoevenagel–Michael | 85 | 100 | Medium | High |
| Ynamide Cyclization | 72 | 180 | Low | Low |
| Suzuki–Miyaura | 81 | 90 | High | High |
Key Findings :
- Knoevenagel–Michael offers the highest yield but requires strict stoichiometric control.
- Suzuki–Miyaura provides superior functional diversity for medicinal chemistry applications.
- Friedländer remains the most scalable for industrial production.
Mechanistic Insights and Side-Reaction Mitigation
All methods risk forming regioisomers due to the carbazole’s symmetry. Strategies to enhance selectivity include:
- Steric directing groups : Bulkier substituents at C-9 reduce dimerization.
- Microwave assistance : Reduces reaction time from hours to minutes, minimizing decomposition.
- Low-temperature quenching : Prevents retro-Diels-Alder reactions in ynamide approaches.
Side products like 8-chloro-13H-benzo(a)pyrido(3,2-i)carbazole (from Friedländer) or 5-cyano derivatives (Knoevenagel–Michael) can be minimized using scavenger resins or gradient recrystallization.
Applications Dictating Synthetic Choices
Table 4: Method Selection by Application
| Application | Preferred Method | Rationale |
|---|---|---|
| Anticancer Agents | Suzuki–Miyaura | Enables SAR studies via late-stage coupling |
| OLED Materials | Friedländer | High purity required for device fabrication |
| Catalytic Ligands | Ynamide Cyclization | Precise stereochemical control |
For instance, Suzuki–Miyaura-derived analogues exhibit IC50 values of 0.8–2.3 μM against MCF-7 breast cancer cells, underscoring their therapeutic relevance.
Q & A
Q. What are the primary synthetic routes for 13H-Benzo(a)pyrido(3,2-i)carbazole, and what key reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts cyclialkylation using carbazole and malonate derivatives, as demonstrated in a one-step or multi-step process . Multi-component reactions involving benzothiazoleacetonitrile and aldehydes also yield fused carbazole derivatives . Critical factors include:
- Catalyst selection (e.g., Lewis acids for Friedel-Crafts reactions).
- Temperature control (e.g., 60–80°C for nitration or cyclization steps).
- Solvent optimization (e.g., THF for sulfuryl chloride-mediated reactions) .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 130–150 ppm for aromatic carbons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., MH+ at m/z 429.1545 for intermediates) .
- Differential Scanning Calorimetry (DSC) : Monitors thermal stability and exothermic events during thermolysis .
- HPLC : Ensures >98% purity for biological testing .
Q. What safety protocols are essential given its toxicological profile?
- Use PPE (gloves, goggles) and fume hoods due to emission of toxic NOx upon decomposition .
- Follow first-aid measures: Rinse skin/eyes with water for 15 minutes and seek medical attention for irritation .
- Classify as a Questionable carcinogen (72 mg/kg TDLo in mice over 9 weeks) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Validate purity : Impurities >3% can skew bioassay results .
- Standardize assay conditions : Compare cytotoxicity under consistent cell lines (e.g., prostate carcinoma xenografts) .
- Structural analogs : Test derivatives like 3,9-difluoro variants to isolate active pharmacophores .
Q. What strategies optimize synthesis for enhanced anticancer activity?
- Introduce electron-withdrawing groups (e.g., fluorine at positions 3 and 9) to improve DNA intercalation .
- Attach hydrophilic moieties (e.g., β-D-glucopyranosyl) to enhance water solubility and bioavailability .
- Compare alkylation methods (e.g., 5-alkyl derivatives via nucleophilic substitution) to balance potency and toxicity .
Q. What mechanistic insights exist for its role as a topoisomerase I inhibitor?
- Fluorine substituents stabilize DNA-topoisomerase I complexes via hydrogen bonding and π-π stacking .
- Water-soluble derivatives (e.g., BMS-251873) show curative activity in xenograft models by improving tumor penetration .
Q. How to mitigate instability during long-term storage?
- Store under argon atmosphere at –20°C to prevent oxidation .
- Monitor degradation via UV/Vis spectroscopy (NIST reference data) .
- Avoid exposure to moisture, which accelerates decomposition .
Q. What computational strategies predict electronic properties for optoelectronic applications?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 2.1–2.5 eV for carbazole-based sensitizers) .
- Donor-acceptor modeling : Evaluates charge transfer efficiency in dye-sensitized solar cells (DSSCs) .
Q. How to evaluate carcinogenic potential in preclinical models?
- Use subcutaneous mouse models with 72 mg/kg doses administered weekly for 9 weeks .
- Monitor tumorigenicity via histopathology and compare to positive controls (e.g., benzo[a]pyrene) .
Q. What scale-up challenges arise in multi-step synthesis, and how are they resolved?
- Stepwise optimization : Isolate intermediates (e.g., 5-acetyl-pyrido-carbazolone) to minimize side reactions .
- Process safety : Use DSC to identify exothermic risks during thermolysis of azido derivatives .
- Green chemistry : Recent methods (2019–2023) emphasize solvent-free or catalytic routes for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
